[3-(Chloromethyl)-3-phenyloxiran-2-yl]-phenylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)-3-phenyloxiran-2-ylmethanone is an organic compound with the molecular formula C₁₆H₁₃O₂Cl. It is a self-condensation product of phenacyl chloride, characterized by its unique structure, which includes an epoxide ring and two aromatic rings. This compound has been studied for its crystal structure and various chemical properties .
Vorbereitungsmethoden
The synthesis of 3-(Chloromethyl)-3-phenyloxiran-2-ylmethanone involves the self-condensation of phenacyl chloride in an ethanol medium using an inorganic base. The reaction conditions are carefully controlled to achieve the desired product. The compound crystallizes in a monoclinic space group, with specific dihedral angles between the aromatic rings and the epoxide ring .
Analyse Chemischer Reaktionen
3-(Chloromethyl)-3-phenyloxiran-2-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the epoxide ring or other functional groups.
Substitution: The chloromethyl group can participate in substitution reactions, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential interactions with biological molecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 3-(Chloromethyl)-3-phenyloxiran-2-ylmethanone involves its interaction with molecular targets through its functional groups. The epoxide ring and chloromethyl group are particularly reactive, allowing the compound to participate in various chemical pathways. These interactions can lead to the formation of new bonds and the modification of existing structures .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(Chloromethyl)-3-phenyloxiran-2-ylmethanone include:
4,4’-Dichlorobenzophenone: This compound has a similar structure but lacks the epoxide ring, making it less reactive in certain chemical reactions.
Phenacyl chloride: The precursor to 3-(Chloromethyl)-3-phenyloxiran-2-ylmethanone, it shares some structural similarities but differs significantly in its reactivity and applications. The uniqueness of 3-(Chloromethyl)-3-phenyloxiran-2-ylmethanone lies in its combination of an epoxide ring and two aromatic rings, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
25181-42-4 |
---|---|
Molekularformel |
C16H13ClO2 |
Molekulargewicht |
272.72 g/mol |
IUPAC-Name |
[3-(chloromethyl)-3-phenyloxiran-2-yl]-phenylmethanone |
InChI |
InChI=1S/C16H13ClO2/c17-11-16(13-9-5-2-6-10-13)15(19-16)14(18)12-7-3-1-4-8-12/h1-10,15H,11H2 |
InChI-Schlüssel |
DFVPJGHZWCBBRN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2C(O2)(CCl)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2C(O2)(CCl)C3=CC=CC=C3 |
Key on ui other cas no. |
25181-43-5 14403-01-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.